molecular formula C13H20N2O5S B5602468 N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-sulfonamide

N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-sulfonamide

Cat. No.: B5602468
M. Wt: 316.38 g/mol
InChI Key: WPBBSYJLTOLIPH-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-sulfonamide is a chemical compound with the molecular formula C13H20N2O5S. It is characterized by the presence of a pyrrolidine ring attached to a sulfonamide group, which is further connected to a 3,4,5-trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-sulfonamide typically involves the reaction of 3,4,5-trimethoxyaniline with pyrrolidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in cell proliferation, leading to anti-cancer effects. The trimethoxyphenyl group is known to interact with various biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: Dihydrofolate reductase inhibitors.

    Combretastatin Derivatives: Potent microtubule targeting agents.

Uniqueness

N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-sulfonamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a sulfonamide group attached to a trimethoxyphenyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-18-11-8-10(9-12(19-2)13(11)20-3)14-21(16,17)15-6-4-5-7-15/h8-9,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBBSYJLTOLIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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